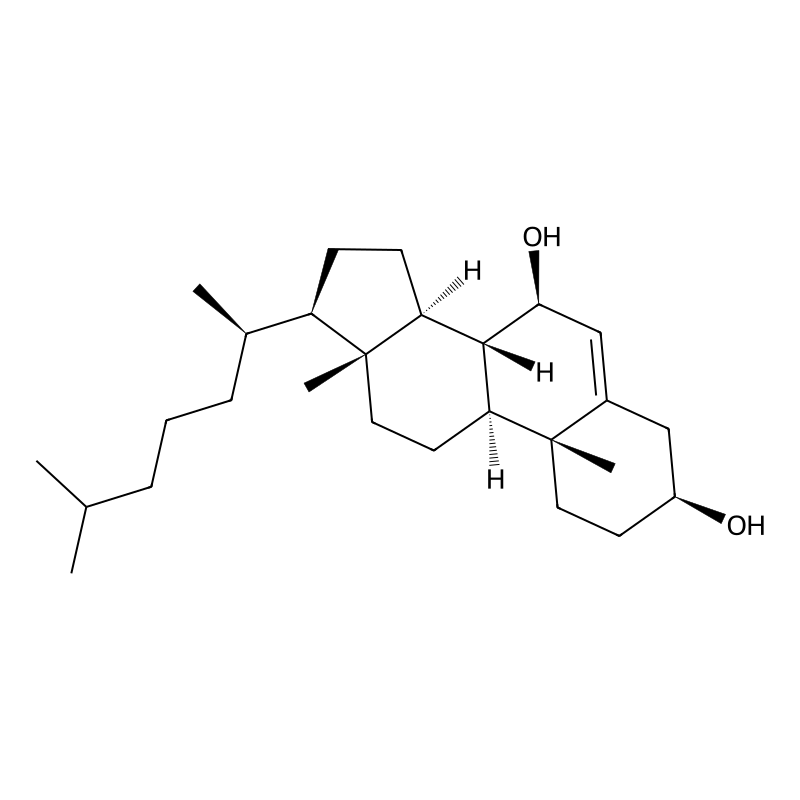

7beta-Hydroxycholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

7beta-Hydroxycholesterol (7β-OHC) is an oxysterol, a C7-oxygenated derivative of cholesterol formed through both non-enzymatic autoxidation and specific enzymatic pathways.[1][2][3][4] It is functionally distinct from its C7 epimer, 7alpha-hydroxycholesterol, and other common oxysterols like 7-ketocholesterol. As a bioactive lipid, it is implicated in modulating cellular processes such as apoptosis, inflammation, and oxidative stress, making the choice of the specific C7 stereoisomer a critical parameter in experimental design.[5][6][7] This compound is typically supplied as a white to off-white powder soluble in organic solvents like ethanol and methanol, and requires storage at -20°C, protected from light and moisture, to ensure stability for at least two years.[5][6]

References

- [3] Vejux, A., et al. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. Biochemical Pharmacology, 173, 113648 (2020).

- [4] Vejux, A., et al. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. University College Cork.

- [5] Vejux, A., et al. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. ResearchGate.

- [9] Lizard, G., et al. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol. Prostaglandins, Leukotrienes and Essential Fatty Acids, 106993 (2025).

Substituting 7beta-Hydroxycholesterol (7β-OHC) with its stereoisomer, 7alpha-hydroxycholesterol (7α-OHC), or its oxidation product, 7-ketocholesterol (7-KC), is a critical experimental error that leads to fundamentally different and non-reproducible outcomes. For instance, 7α-OHC actively induces the expression of the pro-inflammatory chemokine CCL2 in THP-1 macrophages, a key event in modeling atherosclerosis, whereas 7β-OHC and 7-KC fail to produce this effect entirely.[8][9] This demonstrates that the specific stereochemistry at the C7 position dictates biological function, making these compounds unsuitable as procurement substitutes for one another in inflammation, cytotoxicity, and metabolic pathway studies.[8][9][10] Using an uncharacterized mixture or the wrong isomer will yield data that is not comparable to studies specifying the beta form.

References

- [8] Kim, W. K., et al. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2. PubMed, National Center for Biotechnology Information.

- [18] Lizard, G., et al. Impairment of the cytotoxic and oxidative activities of 7 beta-hydroxycholesterol and 7-ketocholesterol by esterification with oleate. Biochemical and Biophysical Research Communications, 304(2), 377-383 (2003).

Distinct Pro-Inflammatory Signaling: No CCL2 Induction Unlike 7α-Epimer

In studies using THP-1 human monocytic cells, treatment with 7alpha-hydroxycholesterol (7α-OHC) significantly increased the gene transcription and protein production of the pro-inflammatory chemokine CCL2. In direct contrast, under the same experimental conditions, neither 7beta-Hydroxycholesterol (7β-OHC) nor 7-ketocholesterol (7-KC) induced any expression of CCL2.[8][9] The conditioned medium from cells treated with 7α-OHC enhanced monocyte migration, an effect that was absent in medium from cells treated with 7β-OHC or 7-KC.[8]

| Evidence Dimension | Induction of CCL2 Chemokine Expression |

| Target Compound Data | No induction of CCL2 expression |

| Comparator Or Baseline | 7alpha-Hydroxycholesterol: Significant induction of CCL2 gene transcription and protein production. |

| Quantified Difference | Qualitative difference (No effect vs. Strong induction) |

| Conditions | THP-1 human monocyte/macrophage cell line. |

This provides a clear functional basis for selecting 7β-OHC as a negative control or to study non-CCL2 mediated inflammatory pathways, as its 7α-epimer is an active and specific inducer.

Precursor Incompatibility: Not a Substrate for the Key Bile Acid Synthesis Enzyme CYP7A1

The enzyme cholesterol 7alpha-hydroxylase (CYP7A1) is the rate-limiting step in the primary pathway of bile acid synthesis, specifically converting cholesterol to 7alpha-hydroxycholesterol.[11][12] This enzyme is highly specific for its substrate and the stereochemistry of the hydroxylation.[12][13] While CYP7A1 can metabolize cholesterol and, to some extent, 24-hydroxycholesterol, it does not produce 7beta-Hydroxycholesterol.[14] Therefore, 7β-OHC cannot be used as a substitute for 7α-OHC in studies involving the canonical bile acid synthesis pathway, as it is not a substrate for the key initiating enzyme.

| Evidence Dimension | Substrate Suitability for CYP7A1 |

| Target Compound Data | Not a product or substrate of the CYP7A1-mediated pathway. |

| Comparator Or Baseline | Cholesterol & 7alpha-Hydroxycholesterol: The primary substrate and product, respectively, of the rate-limiting CYP7A1 enzyme in bile acid synthesis. |

| Quantified Difference | Functional exclusion from the primary metabolic pathway. |

| Conditions | In vivo and in vitro models of the classic bile acid synthesis pathway. |

For researchers studying bile acid metabolism, procuring 7β-OHC is essential for use as a negative control or to investigate alternative, non-CYP7A1-dependent metabolic or signaling pathways.

Differential Cytotoxicity Profile Compared to Related Sterols

7beta-Hydroxycholesterol is a well-documented inducer of cytotoxicity and apoptosis in various cell lines, including vascular and immune cells.[5][10] In a comparative study on U937 cells, 30 µM of 7β-OHC caused a significant decrease in cell viability at 24 hours. In contrast, a mixture of β-sitosterol oxides required higher concentrations (60 µM and 120 µM) to achieve a significant viability decrease at the same time point.[15] Furthermore, the cytotoxic effects of 7β-OHC are nullified upon esterification; 7beta-hydroxycholesteryl-3-oleate showed none of the cytotoxic features observed with the free oxysterol, establishing the free 7β-hydroxyl group as essential for this activity.[10]

| Evidence Dimension | Concentration required for cytotoxicity |

| Target Compound Data | Significant decrease in viability at 30 µM (24h) |

| Comparator Or Baseline | β-sitosterol oxides: Required 60-120 µM for similar effect.[15] 7β-hydroxycholesteryl-3-oleate: No cytotoxic effects observed.[10] |

| Quantified Difference | Approximately 2- to 4-fold more potent than β-sitosterol oxides; qualitatively distinct from its oleate ester. |

| Conditions | U937 human monocytic cell line. |

This demonstrates a specific and potent structure-activity relationship, making the procurement of the precise, unesterified 7β-OHC form critical for achieving consistent results in apoptosis and cytotoxicity assays.

Negative Control in Studies of CCL2-Mediated Inflammation

For research focused on the specific role of 7α-hydroxycholesterol in promoting monocyte migration and inflammation via CCL2 signaling, 7β-OHC is the essential negative control. Its inability to induce CCL2 provides a rigorous method to confirm that the observed effects are specific to the 7α-epimer and not a general property of 7-hydroxylated sterols.[8][9]

Investigating Non-Canonical Oxysterol Metabolism and Signaling

When the research goal is to explore metabolic or signaling pathways independent of the main CYP7A1-mediated bile acid synthesis route, 7β-OHC is the appropriate tool. Since it is not a substrate for CYP7A1, any observed biological effects can be attributed to alternative pathways, providing clearer, more easily interpretable results.[11][12]

Developing Structure-Activity Relationship (SAR) Models for Sterol-Induced Cytotoxicity

To precisely define the structural requirements for oxysterol-induced apoptosis, 7β-OHC serves as a benchmark compound. Its defined cytotoxic potency can be compared against modified forms (like its oleate ester) or other sterols to build accurate SAR models, which is critical in toxicology and drug development.[10]

References

- [8] Kim, W. K., et al. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2. PubMed, National Center for Biotechnology Information.

- [17] Chiang, J. Y. L., & Ferrell, J. M. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Liver Research, 4(1), 34-40 (2020).

- [18] Lizard, G., et al. Impairment of the cytotoxic and oxidative activities of 7 beta-hydroxycholesterol and 7-ketocholesterol by esterification with oleate. Biochemical and Biophysical Research Communications, 304(2), 377-383 (2003).

- [21] Cholesterol 7 alpha-hydroxylase. In Wikipedia.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Use Classification

Dates

Explore Compound Types